molecular formula C16H21FO3 B1326153 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-fluorobutyrophenone CAS No. 898786-09-9

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-fluorobutyrophenone

Cat. No. B1326153
M. Wt: 280.33 g/mol
InChI Key: PGRNPVZWWUSQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-fluorobutyrophenone” is a complex organic molecule. It contains a dioxane ring, which is a six-membered ring with two oxygen atoms, and a butyrophenone group, which is a common moiety in various pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a 1,3-dioxane ring substituted with a dimethyl group and a butyrophenone group. The exact structure would depend on the specific locations of these substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its polarity, molecular weight, and functional groups would influence its properties .

Scientific Research Applications

Application in Photovoltaic Cells

A study by Jørgensen and Krebs (2005) demonstrated the use of monomers, including those with a 1,3-dioxan structure similar to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-fluorobutyrophenone, in the synthesis of oligophenylenevinylenes (OPVs). These OPVs were used as active materials in photovoltaic cells, showcasing their potential in solar energy applications.

Role in Condensation Reactions

Research by Deutsch, Martin, and Lieske (2007) explored the acid-catalysed condensation of glycerol with benzaldehyde and formaldehyde, involving [1,3]dioxan structures. The study highlighted the potential of these compounds in synthesizing novel platform chemicals, particularly as precursors for 1,3-propanediol derivatives.

Synthesis of Fluorinated Molecules

In a study by Krebs and Jensen (2003), fluorinated compounds with structures including 1,3-dioxane were synthesized for research on conducting polymers. This indicates the potential of such molecules in advanced materials research.

Medicinal Chemistry Applications

A study conducted by Li et al. (2008) involved the synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids. These compounds were evaluated for their anti-inflammatory properties, revealing the potential of 1,3-dioxane derivatives in medicinal chemistry.

Use in Luminophore Synthesis

Research by Olkhovik et al. (2008) focused on the synthesis of luminophores derived from fluorinated biphenyls, involving the use of compounds with 1,3-dioxane structures. The study underscores the role of such compounds in developing materials with unique optical properties.

properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FO3/c1-16(2)10-19-15(20-11-16)5-3-4-14(18)12-6-8-13(17)9-7-12/h6-9,15H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRNPVZWWUSQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645930
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-fluorobutyrophenone

CAS RN

898786-09-9
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-fluorophenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.